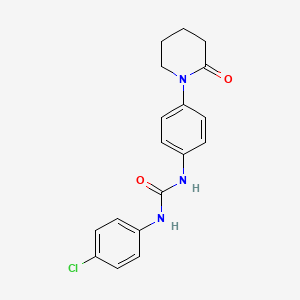
1-(4-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, also known as CPI-1189, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anticancer Potential
Research has indicated that certain N,N'-diarylureas, related to the structure of 1-(4-Chlorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, exhibit potent anticancer activities. These compounds, through the activation of eIF2α kinase and inhibition of cancer cell proliferation, present a promising direction for developing non-toxic, target-specific anticancer agents (Denoyelle et al., 2012). Furthermore, novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed via computer-aided techniques, have shown significant antiproliferative effects against various cancer cell lines, marking them as potential candidates for further anticancer research (Jian Feng et al., 2020).
Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. For instance, specific urea derivatives demonstrated efficiency as corrosion inhibitors, suggesting their utility in industrial applications where metal preservation is critical (B. Mistry et al., 2011).
Materials Science and Nonlinear Optical Properties
In materials science, the focus has been on the structural analysis and potential applications of related compounds. Good-quality single crystals of organic non-linear optical material derivatives have been grown, exhibiting promising optical properties for applications in photonics and electronics (Vincent Crasta et al., 2005). Additionally, a computational study on the electro-optic properties of a novel chalcone derivative, related to this compound, highlighted its significant potential in nonlinear optics, suggesting applications in optoelectronic device fabrication (M. Shkir et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-4-6-14(7-5-13)20-18(24)21-15-8-10-16(11-9-15)22-12-2-1-3-17(22)23/h4-11H,1-3,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYLWXZFUGFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

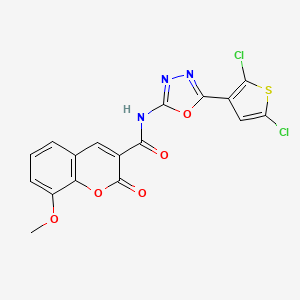
![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)
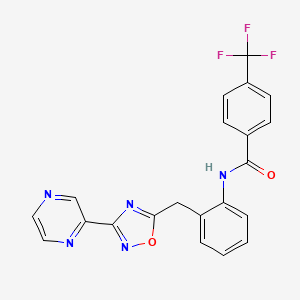

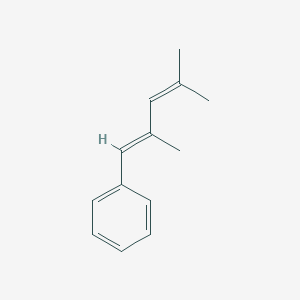

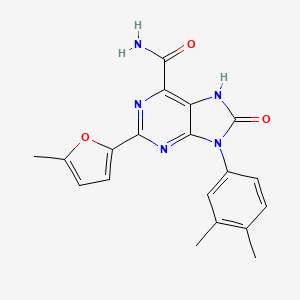

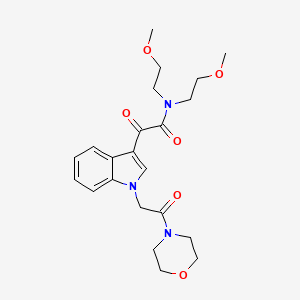
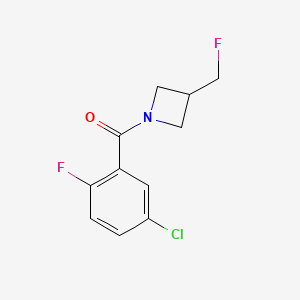
![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)

